CAS number and chemical properties of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate
CAS number and chemical properties of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate, with the Chemical Abstracts Service (CAS) number 1433280-61-5 , is a highly functionalized aromatic compound. Its structure, featuring a combination of bromo, chloro, and trifluoromethoxy substituents on a methyl benzoate core, suggests its potential as a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (OCF3) group, in particular, is an increasingly important structural motif in the development of pharmaceuticals and agrochemicals. This is attributed to its unique electronic properties and its ability to enhance metabolic stability and membrane permeability, often leading to improved biological potency. This guide provides a comprehensive overview of the known and inferred chemical properties, potential synthetic routes, and likely applications of this compound, with a focus on its relevance in drug discovery and development.
Chemical Identity and Properties
While specific experimental data for Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is not extensively available in public literature, we can infer its properties based on the analysis of its constituent functional groups and data from structurally related molecules.
| Property | Value (Predicted/Inferred) | Source/Basis for Inference |
| CAS Number | 1433280-61-5 | Arctom Scientific |
| Molecular Formula | C9H5BrClF3O3 | Based on chemical structure |
| Molecular Weight | 333.49 g/mol | Calculated from the molecular formula |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Inferred from similar halogenated and trifluoromethoxy-substituted benzoates.[1][2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | General solubility characteristics of similar aromatic esters. |
| Boiling Point | Predicted to be > 250 °C | Extrapolated from related compounds. |
| Melting Point | Not available. |
The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group is a key feature of this molecule and its presence is often a deliberate design element in medicinal chemistry. Compared to a simple methoxy or trifluoromethyl group, the trifluoromethoxy group imparts a unique combination of properties:
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High Lipophilicity: The OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making this group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life for drug candidates.
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Electron-Withdrawing Nature: The strong electron-withdrawing effect of the OCF3 group can modulate the pKa of nearby functional groups and influence the electronic environment of the aromatic ring, which can be crucial for target binding.
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Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the molecule, which can be important for its interaction with a biological target.
The trifluoromethoxy group has become a prominent structural motif in pharmaceuticals, agrochemicals, and organic materials due to its unique characteristics.[3][4] Many compounds containing the CF3O group are of significant importance because they often possess increased biological potency, sometimes coupled with reduced side effects.[3][4]
Potential Synthetic Pathways
A plausible synthetic route to Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate can be conceptualized based on established organic chemistry transformations. A likely starting material would be a suitably substituted benzoic acid or phenol.
Illustrative Synthetic Workflow
Caption: A potential synthetic pathway to the target molecule.
Step-by-Step Methodologies (Hypothetical Protocols)
Step 1: Esterification of 3-chloro-5-hydroxybenzoic acid
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Reaction Setup: To a solution of 3-chloro-5-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reaction Conditions: Heat the mixture to reflux and stir for several hours.
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Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.
Step 2: Ortho-Bromination
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Reaction Setup: Dissolve the Methyl 3-chloro-5-hydroxybenzoate in a suitable solvent such as dichloromethane or acetic acid. Add a catalytic amount of iron(III) bromide.
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Reaction Conditions: Slowly add a solution of bromine in the same solvent at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion. The hydroxyl group directs the bromination to the ortho position.
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Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product, wash, and dry the organic layer. Purify the product by recrystallization or column chromatography.
Step 3: Trifluoromethoxylation of the Phenolic Hydroxyl Group
The introduction of the trifluoromethoxy group can be challenging. Several methods have been developed for this transformation.
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Reaction Setup: A copper-catalyzed trifluoromethoxylation reaction could be employed. To a solution of Methyl 4-bromo-3-chloro-5-hydroxybenzoate in a suitable solvent like DMF or NMP, add a copper(I) source (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).
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Reagent Addition: A trifluoromethylating agent that can serve as a source of the "CF3O" group, such as a trifluoromethyl-substituted iodonium ylide or similar reagent, would be added.
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Reaction Conditions: The reaction mixture would be heated under an inert atmosphere for several hours.
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Work-up and Purification: After completion, the reaction mixture would be cooled, diluted with water, and the product extracted. Purification would likely be achieved through column chromatography.
Applications in Drug Discovery and Development
The structural motifs present in Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate make it a highly attractive scaffold for the synthesis of novel drug candidates. The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into potential drug molecules to improve their pharmacokinetic profiles.[5]
Potential Therapeutic Areas
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Oncology: The halogenated aromatic core can serve as a template for the design of kinase inhibitors or other anti-cancer agents.
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Infectious Diseases: The lipophilic nature and metabolic stability conferred by the trifluoromethoxy group could be advantageous in developing new antibacterial or antiviral drugs.
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Neuroscience: The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes this scaffold interesting for the development of central nervous system (CNS) active agents.
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (likely between 7.5 and 8.5 ppm) corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons, the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling), and the methyl ester carbon (around 52 ppm).
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¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the -OCF3 group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Safety and Handling
As with any chemical, Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate should be handled with care in a well-ventilated laboratory. Based on safety data for similar compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][8]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is a compound with significant potential as a building block in the synthesis of novel, high-value molecules, particularly in the pharmaceutical industry. The strategic placement of bromo, chloro, and trifluoromethoxy groups on a benzoate scaffold provides a versatile platform for further chemical modifications. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for researchers and drug development professionals to understand its likely properties, synthesis, and applications based on established chemical principles and data from analogous structures.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
- Shen, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
- ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Fisher Scientific. (2009, September 26). Safety Data Sheet for Methyl 4-(trifluoromethyl)
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet for Methyl 4-(trifluoromethyl)
- Royal Society of Chemistry. (n.d.).
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- Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- BLDpharm. (n.d.). 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of Methyl 4-(trifluoromethyl)
- PubMed. (2015, May 15). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins.
- Google Patents. (n.d.). Process for the synthesis of organic compounds.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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